molecular formula C10H8NO8P B14339548 4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate CAS No. 108887-07-6

4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate

Cat. No.: B14339548
CAS No.: 108887-07-6
M. Wt: 301.15 g/mol
InChI Key: RPYKCGSJFMHNNL-UHFFFAOYSA-N
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Description

4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate is a complex organic compound belonging to the class of benzopyrans. Benzopyrans, also known as coumarins, are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a phosphate group, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Mechanism of Action

The mechanism of action of 4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate is unique due to the presence of both nitro and phosphate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

108887-07-6

Molecular Formula

C10H8NO8P

Molecular Weight

301.15 g/mol

IUPAC Name

(4-methyl-8-nitro-2-oxochromen-7-yl) dihydrogen phosphate

InChI

InChI=1S/C10H8NO8P/c1-5-4-8(12)18-10-6(5)2-3-7(9(10)11(13)14)19-20(15,16)17/h2-4H,1H3,(H2,15,16,17)

InChI Key

RPYKCGSJFMHNNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])OP(=O)(O)O

Origin of Product

United States

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